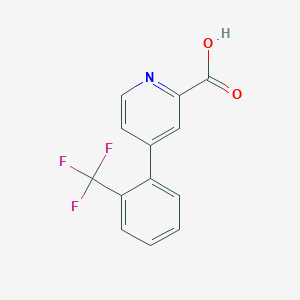

4-(2-(Trifluoromethyl)phenyl)picolinic acid

Overview

Description

Scientific Research Applications

Optoelectronic Properties in Polymer Light-Emitting Devices A study by Xiao et al. (2009) investigated a picolinic acid derivative bearing a 1,3,4-oxadiazole unit and its bicyclometalated iridium complex for use in polymer light-emitting devices. This complex exhibited significant optoelectronic properties, suggesting its potential application in improving the efficiency of light-emitting devices (Xiao et al., 2009).

Potential Applications in Catalysis and Molecular Devices Devi et al. (2015) explored the synthesis of amides from picolinic acid and found applications in catalysis, coordination chemistry, and molecular devices. This highlights the versatility of picolinic acid derivatives in various scientific fields (Devi et al., 2015).

High-Performance Organic Light-Emitting Diodes (OLEDs) Tao et al. (2017) designed and synthesized highly efficient phosphorescent iridium(III) complexes with picolinic acid as an ancillary ligand for red and white OLEDs. Their study demonstrated the potential of these complexes in achieving high-performance OLEDs with excellent color stability (Tao et al., 2017).

Phosphorescent Iridium Complexes for Blue Emission in Light Devices Xu et al. (2009) synthesized blue phosphorescent emitting materials based on 2-(fluoro substituted phenyl)-4-methylpyridine, where picolinic acid was used as a component. These complexes showed potential for application in light-emitting devices with blue-to-green luminescence (Xu et al., 2009).

Photocatalytic Activity in Metal Coordination Polymers Gu et al. (2017) utilized picolinic acid in the hydrothermal assembly of coordination compounds with photocatalytic activity. This study underscores the utility of picolinic acid in creating materials with potential environmental applications (Gu et al., 2017).

DNA Interactions and Antimicrobial Activities Tamer et al. (2018) characterized picolinic acid and its derivatives for their antimicrobial activities and DNA interactions. Such characteristics are essential for potential applications in medicinal chemistry and biotechnology (Tamer et al., 2018).

Applications in Luminescence and Catalysis Wu et al. (2017) described anionic lanthanide MOFs with picolinic acid, showcasing their use in iron-selective sensing, color tuning, and nanoparticle catalysis. This demonstrates the multifaceted applications of picolinic acid derivatives in sensor technology and catalysis (Wu et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “4-Fluoro-2-Trifluoromet”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

The primary target of 4-(2-(Trifluoromethyl)phenyl)picolinic acid, also known as PCL-016, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

PCL-016 works by binding to ZFPs , changing their structures, and disrupting zinc binding, which inhibits their function . This interaction with ZFPs disrupts the normal functioning of these proteins, leading to the inhibition of viral replication and packaging .

Biochemical Pathways

It is known that the compound plays a key role inzinc transport . By binding to ZFPs and disrupting zinc binding, PCL-016 potentially affects the pathways where these proteins play a crucial role .

Pharmacokinetics

It is a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the pharmacokinetics of this compound and its impact on bioavailability.

Result of Action

PCL-016 has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, viral infections pose potential therapeutic targets of PCL-016 .

properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-17-11(7-8)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWGKKPQYJHPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Trifluoromethyl)phenyl)picolinic acid | |

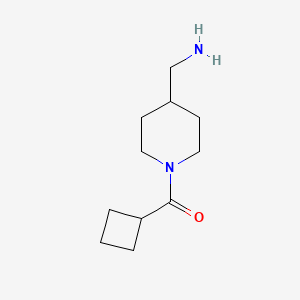

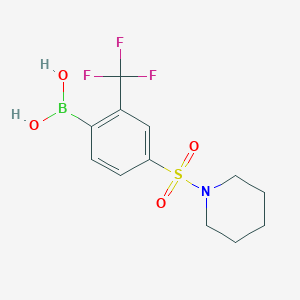

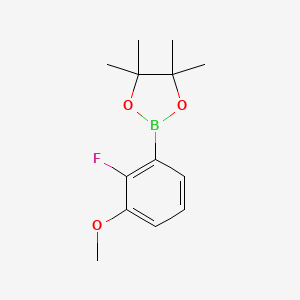

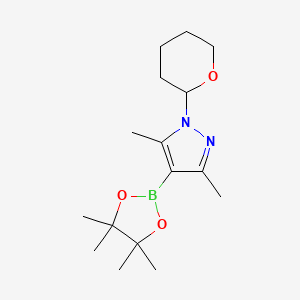

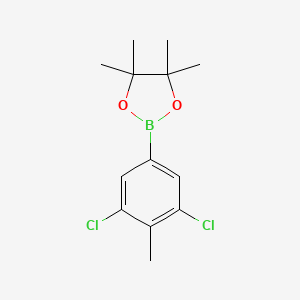

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

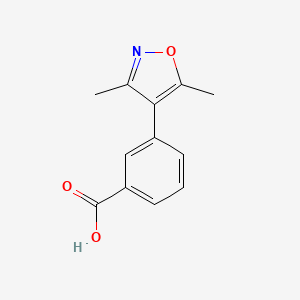

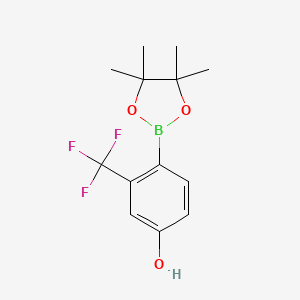

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)